2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307556
InChI: InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)18-13-20(16-6-4-3-5-7-16)30-21(18)25-23(26)29-14-19(27)15-8-10-17(24)11-9-15/h2-11,13H,1,12,14H2
SMILES:
Molecular Formula: C23H17FN2O2S2
Molecular Weight: 436.5 g/mol

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16307556

Molecular Formula: C23H17FN2O2S2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C23H17FN2O2S2
Molecular Weight 436.5 g/mol
IUPAC Name 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)18-13-20(16-6-4-3-5-7-16)30-21(18)25-23(26)29-14-19(27)15-8-10-17(24)11-9-15/h2-11,13H,1,12,14H2
Standard InChI Key VYZQSNXIIGFYDM-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic system featuring fused thiophene and pyrimidine rings. Key substituents include:

  • A 4-fluorophenyl group attached via a ketone-containing ethylsulfanyl bridge at position 2.

  • A phenyl group at position 6.

  • An allyl (prop-2-en-1-yl) group at position 3.

These groups contribute to the molecule’s stereoelectronic profile. The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the allyl group introduces potential reactivity for further functionalization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H17FN2O2S2\text{C}_{23}\text{H}_{17}\text{FN}_2\text{O}_2\text{S}_2
Molecular Weight436.5 g/mol
IUPAC Name2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Canonical SMILESC=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2)C4=CC=CC=C4
InChI KeyVYZQSNXIIGFYDM-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Cyclization: Formation of the thienopyrimidine core via condensation of methyl 2-aminothiophene-3-carboxylate with urea or thiourea derivatives .

  • Substitution Reactions: Introduction of the sulfanyl-fluorophenyl group through nucleophilic displacement at position 2 of the pyrimidine ring.

  • Allylation: Alkylation at position 3 using allyl bromide or similar reagents under basic conditions.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically influence yield and purity. For instance, the sulfanyl incorporation often employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and ring connectivity.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 436.5.

  • Infrared (IR) Spectroscopy: Peaks near 1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) confirm functional groups.

Biological Activity and Mechanisms

Anticancer Activity

Thienopyrimidine analogs inhibit tyrosine kinases and vascular endothelial growth factor receptors (VEGFR), suggesting potential anticancer applications. The allyl group in this compound might enable covalent binding to cysteine residues in target proteins .

Physicochemical and Chemical Properties

Solubility and Stability

The compound’s logP value (estimated at ~3.1) indicates moderate lipophilicity, favoring cellular uptake. It is stable under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the sulfanyl bridge.

Reactivity

  • Oxidation: The allyl group is susceptible to epoxidation with peracids.

  • Nucleophilic Substitution: The sulfanyl bridge can undergo displacement with thiols or amines.

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